molecular formula C13H10F2N2O B4732584 N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea CAS No. 2008-72-2

N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea

Cat. No. B4732584
CAS RN: 2008-72-2
M. Wt: 248.23 g/mol
InChI Key: OXBUOQMFAINWIL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea, also known as FFPU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FFPU is a small molecule that has a unique structure, which makes it an attractive candidate for use in drug discovery and other research areas.

Mechanism of Action

N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea works by inhibiting the activity of certain enzymes, specifically those involved in the regulation of various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including changes in gene expression and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea in lab experiments is its ability to selectively target certain enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea. One area of interest is in the development of new drugs that target specific enzymes, which could lead to the development of new treatments for various diseases. Additionally, N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea could be used in the development of new diagnostic tools, such as imaging agents, which could help to improve our understanding of various diseases. Finally, N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea could be studied further to better understand its mechanism of action and potential applications in other areas of research.

Scientific Research Applications

N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of drug discovery. N-(3-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for use in the development of new drugs.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBUOQMFAINWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268488
Record name N-(3-Fluorophenyl)-N′-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2008-72-2
Record name N-(3-Fluorophenyl)-N′-(4-fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2008-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)-N′-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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